

R-107: A Novel Nitric Oxide-Releasing Prodrug

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Compound of Interest

Compound Name: *RP107*

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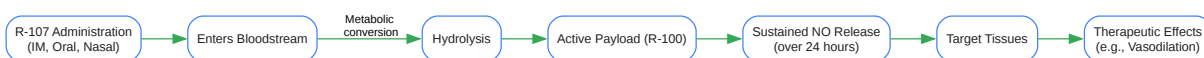
Introduction

R-107 is an investigational nitric oxide (NO)-releasing prodrug developed by Claritas Pharmaceuticals in collaboration with the Salzman Group. It is a liquid formulation designed for versatile administration, including intramuscular injection, oral, and nasal routes, to provide a sustained, systemic release of nitric oxide over a 24-hour period. Preclinical studies have demonstrated its potential therapeutic effects in models of pulmonary arterial hypertension (PAH) and sepsis. This technical guide synthesizes the currently available information on the properties, mechanism of action, and preclinical findings related to R-107.

Core Properties and Mechanism of Action

R-107 is designed as a prodrug that, upon entering the bloodstream, undergoes hydrolysis to release its active payload, a molecule designated as R-100. It is this active metabolite, R-100, that is responsible for the subsequent slow and sustained release of nitric oxide. This mechanism of action allows for prolonged systemic exposure to nitric oxide, which is intended to overcome the limitations of inhaled nitric oxide therapy, such as its short half-life and localized effects.

Proposed Mechanism of Action Workflow



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Caption: General workflow of R-107 from administration to therapeutic effect.

Preclinical Data

Preclinical investigations of R-107 have been conducted in animal models of pulmonary arterial hypertension (PAH) and sepsis, with results primarily disseminated through company press releases.

Pulmonary Arterial Hypertension (PAH)

In a validated rat model of PAH, R-107 demonstrated significant efficacy. The key findings from these studies are summarized below.^[1]

Table 1: Summary of Preclinical Efficacy of R-107 in a Rat Model of PAH

Parameter	Observation	Source
Disease Progression	Halted the progression of PAH, preventing further vascular damage and hypertensive disease.	[1]
Symptom Relief	Provided immediate and near-total relief of acute PAH symptoms within minutes of administration.	[1]
Blood Pressure Reduction	A two-week course of R-107 in rats with established PAH resulted in a 75% reduction in elevated pulmonary blood pressure, an effect that persisted for days after treatment cessation.	[1]
Comparative Potency	Demonstrated superior potency in reducing pulmonary arterial blood pressure compared to established PAH therapies, sildenafil and bosentan, in the same animal model.	[1]

Sepsis

R-107 has also been evaluated in a sheep model of sepsis, where it showed a significant improvement in survival rates.

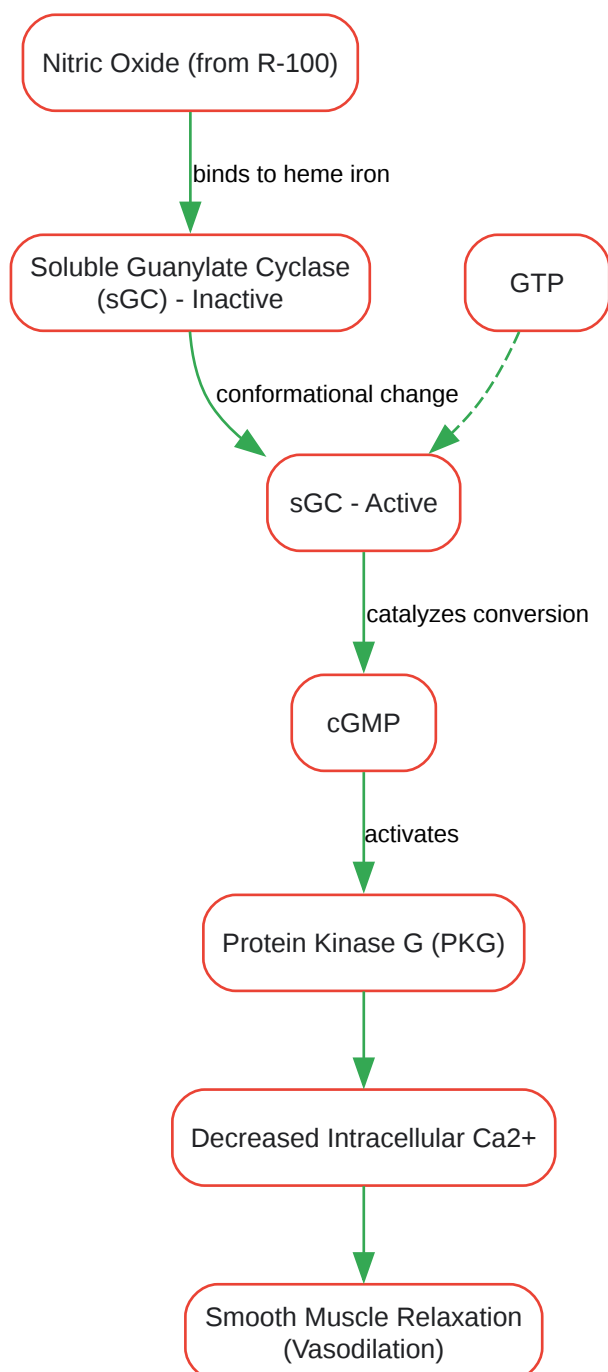
Table 2: Preclinical Efficacy of R-107 in a Sheep Model of Sepsis

Parameter	Control Group	R-107 Treatment Group	Source
Mortality Rate	30%	11%	[2]

Signaling Pathways

While specific, detailed signaling pathways modulated by R-107 have not been fully elucidated in publicly available literature, the primary therapeutic effects are attributed to the release of nitric oxide. NO is a well-characterized signaling molecule with a primary role in vasodilation through the cGMP pathway.

Nitric Oxide-Mediated Vasodilation Pathway



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Caption: The canonical nitric oxide/cGMP signaling pathway leading to vasodilation.

Experimental Protocols

Detailed experimental protocols for the preclinical studies of R-107 are not yet available in peer-reviewed publications. The information is based on summaries provided by Claritas Pharmaceuticals.

In Vitro Genotoxicity Studies

GLP-compliant in vitro genotoxicity studies were conducted by Covance Laboratories.[3]

- Bacterial Reverse Mutation Assay (Ames Test): R-107 was tested in five different bacterial strains at concentrations up to 5000 μ g/plate. The results showed no evidence of mutagenic activity.[3]
- In Vitro Human Lymphocyte Micronucleus Assay: This assay was performed to assess the potential for R-107 to cause chromosomal damage. The results of this study were also negative, indicating no clastogenic or aneugenic activity.

Animal Toxicology Studies

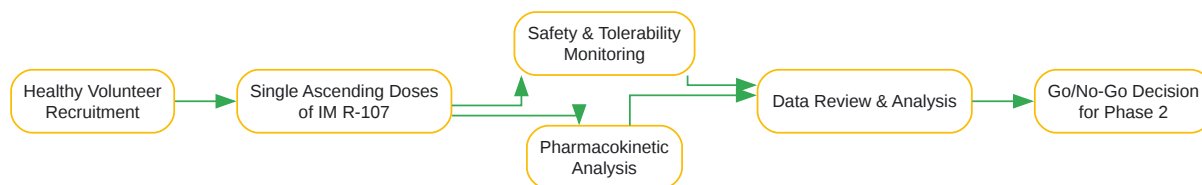
GLP-compliant toxicology studies in rodents were also performed by Covance Laboratories.

- Dosing: R-107 was administered daily via intramuscular injection at doses of 250, 400, and 600 mg/kg for 7 consecutive days.
- Observations: The company reported that R-107 was well-tolerated at all tested dose levels.

Clinical Development

Claritas Pharmaceuticals has received approval to conduct a Phase 1 clinical trial of R-107 in Australia. This first-in-human study is designed to evaluate the safety, tolerability, and pharmacokinetics of an intramuscularly injected formulation of R-107 in healthy volunteers.

Phase 1 Clinical Trial Workflow



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Caption: A simplified workflow for the planned Phase 1 clinical trial of R-107.

Limitations and Future Directions

While the preclinical results for R-107 are promising, it is important to note that the majority of the available data is from press releases and has not yet been published in peer-reviewed scientific journals. Crucial details such as the chemical structures of R-107 and R-100, quantitative pharmacokinetic data, and detailed methodologies of the efficacy studies are not yet in the public domain.

Future research and publications from the planned clinical trials will be essential to fully characterize the nitric oxide donor properties of R-107 and to validate its therapeutic potential in various disease states. The successful translation of the potent effects observed in animal models to human subjects will be a key determinant of the future of this novel therapeutic agent.

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References

- 1. pulmonaryhypertensionnews.com [pulmonaryhypertensionnews.com]
- 2. Claritas Announces Publication of Peer-Reviewed Article [globenewswire.com]

- 3. Claritas Announces Completion of IND-Enabling In Vitro Genotoxicity Studies with R-107 [finance.yahoo.com]
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